Aranidipine, also known by its International Nonproprietary Name (INN) and trade name Sapresta, is a calcium channel blocker classified as a dihydropyridine derivative. It was developed by Maruko Seiyaku and launched in Japan in 1997. This compound is notable for its hypotensive effects, primarily attributed to its action on voltage-dependent calcium channels. The compound's chemical formula is , and it has an average molecular weight of approximately 388.376 g/mol .
Aranidipine is synthesized through various chemical methods, which will be discussed in detail in the synthesis analysis section. It is commercially available and can be sourced from pharmaceutical suppliers.
The synthesis of Aranidipine involves several key steps, utilizing propargyl alcohol and ethylene glycol as starting materials. The process has been optimized to enhance yield and purity, with high-performance liquid chromatography (HPLC) commonly employed to monitor related impurities during production .
The synthetic route typically involves:
Aranidipine participates in various chemical reactions, including:
The reactions are carried out under specific conditions to ensure optimal yields. Common reagents used include propargyl alcohol and ethylene glycol, with controlled environments to maintain stability throughout the reaction process.
Aranidipine primarily acts as a calcium channel antagonist by targeting L-type calcium channels. This inhibition leads to a reduction in calcium influx into vascular smooth muscle cells, resulting in vasodilation and lowered blood pressure.
The active metabolites of Aranidipine, M-1α and M-1β, also exhibit hypotensive effects through similar mechanisms. This action is crucial for its therapeutic applications in treating hypertension .
Aranidipine is primarily used as an antihypertensive agent due to its ability to effectively lower blood pressure through calcium channel blockade. Its long-lasting effects make it suitable for chronic management of hypertension. Additionally, ongoing research explores its potential applications in other cardiovascular conditions due to its vasodilatory properties .
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.: 11104-40-8
CAS No.: 170242-21-4
CAS No.: 116296-75-4